![molecular formula C16H17ClN4O2S B2369513 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 331841-36-2](/img/structure/B2369513.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
科学研究应用
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and histone deacetylases. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to possess antiviral properties by inhibiting the replication of certain viruses. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione in lab experiments is its potential therapeutic applications. It has been extensively studied for its anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to possess cytotoxic effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione. One direction is the development of new drugs based on this compound. It has been shown to possess potential therapeutic applications, which makes it a promising candidate for drug development. Another direction is the study of its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate this mechanism. Additionally, the study of its potential toxicity and side effects is also an important direction for future research.
合成方法
The synthesis of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with 7-hydroxy-3-methyl-1,8-dioxo-purine-2,6-dione in the presence of a base. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-1,8-dioxo-purine-2,6-dione. The second step involves the reaction of this intermediate with propan-2-yl mercaptan in the presence of a base. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione.
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-9(2)24-16-18-13-12(14(22)19-15(23)20(13)3)21(16)8-10-6-4-5-7-11(10)17/h4-7,9H,8H2,1-3H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIFSYYQDLHXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

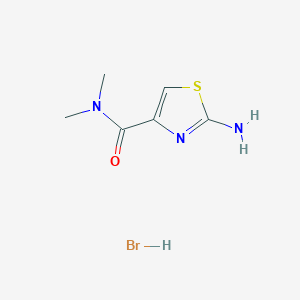
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)
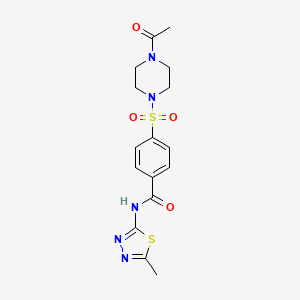
![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)
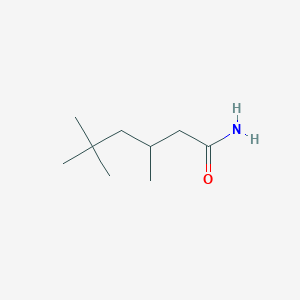
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
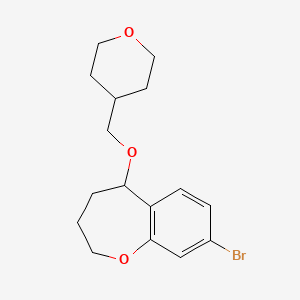
![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)
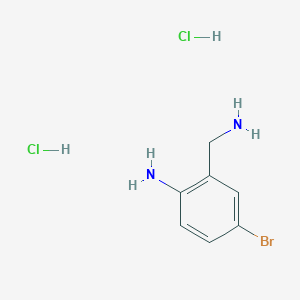
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)